molecular formula C18H13NO3 B11834190 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B11834190
M. Wt: 291.3 g/mol
InChI Key: JUDDKSUNWBMMAL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a naphthalene ring and a nitrophenyl group

Preparation Methods

The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one typically involves the reaction of naphthalene derivatives with nitrophenyl compounds under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This results in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(Naphthalen-2-yl)-2-(4-aminophenyl)ethan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.

    1-(Naphthalen-2-yl)-2-(4-methoxyphenyl)ethan-1-one: The presence of a methoxy group introduces different electronic and steric effects, influencing the compound’s properties and applications.

    1-(Naphthalen-2-yl)-2-(4-chlorophenyl)ethan-1-one:

The uniqueness of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H13NO3/c20-18(11-13-5-9-17(10-6-13)19(21)22)16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2

InChI Key

JUDDKSUNWBMMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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